molecular formula C10H18O4 B14493668 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate CAS No. 64750-81-8

3-tert-Butoxy-2-hydroxypropyl prop-2-enoate

Cat. No.: B14493668
CAS No.: 64750-81-8
M. Wt: 202.25 g/mol
InChI Key: KXDCZERDHTYLKY-UHFFFAOYSA-N
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Description

3-tert-Butoxy-2-hydroxypropyl prop-2-enoate is a chemical compound known for its applications in various fields of chemistry and industry. It is characterized by its unique structure, which includes a tert-butoxy group, a hydroxypropyl group, and a prop-2-enoate group. This compound is often used in synthetic organic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate typically involves the reaction of tert-butyl acrylate with a suitable hydroxypropyl derivative. One common method includes the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize waste, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-tert-Butoxy-2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the tert-butoxy and hydroxypropyl groups, which can stabilize or destabilize intermediates during chemical reactions .

Comparison with Similar Compounds

  • tert-Butyl acrylate
  • tert-Butyl methacrylate
  • 2-Hydroxypropyl acrylate

Comparison: 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate is unique due to the presence of both the tert-butoxy and hydroxypropyl groups, which confer distinct reactivity and stability compared to similar compounds. For example, tert-butyl acrylate lacks the hydroxypropyl group, making it less versatile in certain reactions. Similarly, 2-Hydroxypropyl acrylate does not have the tert-butoxy group, which can affect its reactivity and stability .

Properties

CAS No.

64750-81-8

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl] prop-2-enoate

InChI

InChI=1S/C10H18O4/c1-5-9(12)13-6-8(11)7-14-10(2,3)4/h5,8,11H,1,6-7H2,2-4H3

InChI Key

KXDCZERDHTYLKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(COC(=O)C=C)O

Origin of Product

United States

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